molecular formula C15H16FN3OS B12995856 6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

Cat. No.: B12995856
M. Wt: 305.4 g/mol
InChI Key: IDLIAPYQXYNORV-UHFFFAOYSA-N
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Description

6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a methylthio group, and a tetrahydropyrido[4,3-d]pyrimidin-4-ol core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol involves several steps, typically starting with the preparation of the pyrido[4,3-d]pyrimidin-4-ol core This core can be synthesized through a series of condensation reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.

Scientific Research Applications

6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and the methylthio group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C15H16FN3OS

Molecular Weight

305.4 g/mol

IUPAC Name

6-[(4-fluorophenyl)methyl]-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H16FN3OS/c1-21-15-17-13-6-7-19(9-12(13)14(20)18-15)8-10-2-4-11(16)5-3-10/h2-5H,6-9H2,1H3,(H,17,18,20)

InChI Key

IDLIAPYQXYNORV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CN(CC2)CC3=CC=C(C=C3)F)C(=O)N1

Origin of Product

United States

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